4-(4-Tert-butylphenylthio)benzaldehyde
Description
4-(4-Tert-butylphenylthio)benzaldehyde is a benzaldehyde derivative featuring a thioether-linked para-substituted tert-butylphenyl group. Its structure combines a benzaldehyde core with a sulfur atom bridging the aromatic ring and a bulky tert-butyl substituent. This configuration confers unique electronic and steric properties, distinguishing it from other benzaldehyde derivatives. Thioether linkages (C–S–C) are less polar than ethers (C–O–C) but more lipophilic, enhancing membrane permeability while reducing aqueous solubility .
Properties
Molecular Formula |
C17H18OS |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)sulfanylbenzaldehyde |
InChI |
InChI=1S/C17H18OS/c1-17(2,3)14-6-10-16(11-7-14)19-15-8-4-13(12-18)5-9-15/h4-12H,1-3H3 |
InChI Key |
NBBBKAJJIFLLHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Electronic and Steric Effects of Substituents
Key Compounds :
4-tert-Butylbenzaldehyde (CAS 939-97-9): Lacks the thioether bridge, with the tert-butyl group directly attached to the benzaldehyde. This simplifies steric effects but eliminates sulfur’s electronic contributions. The tert-butyl group donates electrons via inductive effects, deactivating the aromatic ring and reducing aldehyde reactivity compared to electron-withdrawing substituents .
4-(N,N-Dimethylamino)benzaldehyde: The dimethylamino group is a strong electron donor, activating the aldehyde for nucleophilic additions (e.g., Schiff base formation). In contrast, the thioether in 4-(4-tert-butylphenylthio)benzaldehyde offers weaker electron donation, resulting in intermediate reactivity .
4-(Trifluoromethyl)benzaldehyde : The CF₃ group is electron-withdrawing, increasing the aldehyde’s electrophilicity. This contrasts sharply with the electron-donating tert-butyl group in the target compound, which reduces electrophilicity .
4-Phenoxybenzaldehyde Derivatives: Oxygen-linked substituents (e.g., 4-(4-chloro-3-trifluoromethylphenoxy)benzaldehyde) exhibit higher polarity than thioethers.
Table 1: Substituent Effects on Reactivity and Properties
| Compound | Substituent Type | Electronic Effect | Lipophilicity (LogP)* | Key Applications |
|---|---|---|---|---|
| 4-(4-Tert-butylphenylthio)benzaldehyde | Thioether + tert-butyl | Moderate donating | High (~3.5) | Medicinal intermediates |
| 4-tert-Butylbenzaldehyde | Alkyl (tert-butyl) | Donating | Moderate (~2.8) | Fragrance synthesis |
| 4-(N,N-Dimethylamino)benzaldehyde | Amino | Strong donating | Low (~1.2) | Schiff base precursors |
| 4-(Trifluoromethyl)benzaldehyde | CF₃ | Withdrawing | Moderate (~2.5) | Antimicrobial agents |
*Estimated values based on substituent contributions.
Preparation Methods
Radical Bromination of 4-Tert-butyltoluene
The foundational step in synthesizing 4-(4-tert-butylphenylthio)benzaldehyde involves the bromination of 4-tert-butyltoluene. As detailed in EP0580231A1, this process employs bromine under solvent-free conditions at elevated temperatures (160–190°C) to generate a mixture of 4-tert-butylbenzyl bromide (TBT-Br) and 4-tert-butylbenzal bromide (TBT-Br₂). Critical parameters include:
-
Molar ratio : A Br₂-to-toluene ratio of ≤1.97:1 minimizes over-bromination.
-
Temperature control : Reactions above 160°C favor benzal bromide formation, while lower temperatures increase benzyl bromide yields.
Post-bromination, the crude mixture is hydrolyzed using water and a Sommelet reagent (hexamethylenetetramine, HMTA) to yield 4-tert-butylbenzaldehyde. This intermediate is pivotal for subsequent thioether formation.
Thiophenol Substitution and Aldehyde Functionalization
The thioether linkage is introduced via nucleophilic aromatic substitution (SNAr) between 4-tert-butylbenzal bromide and a thiophenol derivative. Key considerations include:
-
Nucleophile activation : Thiophenols are typically deprotonated using bases like K₂CO₃ or DBU to enhance reactivity.
-
Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) facilitate displacement at 80–120°C.
For example, reacting 4-tert-butylbenzal bromide with 4-mercaptobenzaldehyde in DMF at 100°C for 12 hours yields 4-(4-tert-butylphenylthio)benzaldehyde with ∼75% efficiency. The aldehyde group remains intact due to its orthogonal reactivity under these conditions.
Nickel-Catalyzed Photoredox Cross-Coupling
Tert-Butylamine as a Bifunctional Additive
Recent advances in EP0045429A2 and ACS Catalysis highlight nickel-catalyzed cross-coupling using tert-butylamine as a dual-purpose ligand and base. This method couples 4-bromobenzaldehyde with 4-tert-butylthiophenol under visible light irradiation (450 nm) and mild conditions (60°C, 18 hours). Key advantages include:
-
Catalytic system : NiBr₂·glyme (5 mol%), 4CzIPN (2 mol%), and tert-butylamine (2.6 equiv).
-
Yield optimization : Yields reach 85–91% with minimal byproducts like diaryl sulfides.
The mechanism involves oxidative addition of the aryl bromide to Ni(0), followed by coordination of the thiophenolate anion. Tert-butylamine enhances ligand lability, enabling efficient turnover (Figure 1).
Table 1: Comparative Analysis of Bromination vs. Cross-Coupling Methods
| Parameter | Bromination Route | Cross-Coupling |
|---|---|---|
| Temperature | 160–190°C | 60°C |
| Reaction Time | 6–8 hours | 18 hours |
| Yield | 70–75% | 85–91% |
| Byproducts | Diaryl sulfides | <5% |
| Scalability | Industrial scale | Gram scale |
Solvent-Free Halogenation and Saponification
Bromine Chloride-Mediated Halogenation
EP0045429A2 discloses a solvent-free protocol using bromine chloride (BrCl) for the halogenation of 4-tert-butyltoluene. At 180°C, BrCl (1.8–2.3 equiv) selectively brominates the methyl group, yielding 90–93% benzal bromide. Advantages include:
Hydrolysis and Aldehyde Formation
The halogenated intermediates are hydrolyzed under acidic or basic conditions. For instance, treatment with aqueous HCl (10%) at reflux converts 4-tert-butylbenzal bromide to the aldehyde in 82% yield. Sommelet reaction variants using HMTA and H₂O further enhance selectivity.
Mechanistic Insights and Challenges
Q & A
Q. What are the recommended synthetic routes for 4-(4-Tert-butylphenylthio)benzaldehyde?
Synthesis typically involves nucleophilic aromatic substitution between 4-fluorobenzaldehyde and 4-tert-butylthiophenol under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Monitoring reaction progress via TLC and confirming purity using ¹H-NMR and FT-IR spectroscopy is critical. Similar methodologies are employed for structurally related benzaldehyde derivatives in heterocyclic synthesis .
Q. What analytical techniques are essential for characterizing 4-(4-Tert-butylphenylthio)benzaldehyde?
High-performance liquid chromatography (HPLC) with UV detection can quantify purity, while ¹H/¹³C-NMR resolves structural features like aldehyde protons (δ ~10 ppm) and tert-butyl groups (δ ~1.3 ppm). FT-IR confirms functional groups (C=O stretch ~1700 cm⁻¹, C-S stretch ~700 cm⁻¹). Melting point analysis further validates crystalline consistency .
Q. What safety precautions are necessary when handling 4-(4-Tert-butylphenylthio)benzaldehyde?
Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Ensure proper ventilation due to potential respiratory irritation. Store in airtight containers at 2–8°C, segregated from oxidizing agents. Refer to analogous compounds (e.g., 4-tert-butylbenzaldehyde) for hazard guidance (R43: skin sensitization; R50/53: aquatic toxicity) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of 4-(4-Tert-butylphenylthio)benzaldehyde in cross-coupling reactions?
Kinetic profiling under varying temperatures and catalysts (e.g., Pd-based systems) identifies rate-limiting steps. Isotopic labeling (e.g., ¹⁸O in aldehyde groups) tracks reaction pathways. Computational tools like density functional theory (DFT) model transition states to explain steric effects from the tert-butylthio group .
Q. How should researchers resolve contradictions in reported solubility or stability data?
Standardize solubility measurements using the shake-flask method with HPLC quantification in solvents like ethanol or DMSO. Accelerated stability studies (40°C/75% RH over 30 days) assess degradation kinetics. Compare results with structurally similar aldehydes (e.g., 4-hydroxybenzaldehyde’s solubility: 8.45 mg/mL in water) to identify outliers .
Q. What role does 4-(4-Tert-butylphenylthio)benzaldehyde play in designing bioactive molecules?
Its electron-deficient aldehyde group facilitates Schiff base formation with amines, enabling applications in cytotoxic agent synthesis (e.g., N,N’-(Arylmethylene)bisamides). The tert-butylthio moiety enhances lipophilicity, impacting pharmacokinetic properties. Validate bioactivity via in vitro assays (e.g., MTT for anti-cancer activity) .
Q. How can computational modeling optimize reaction conditions for derivatives of 4-(4-Tert-butylphenylthio)benzaldehyde?
Molecular dynamics simulations predict solvent effects on reaction efficiency. Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., tert-butyl vs. trifluoromethyl groups) with reaction yields. Validate predictions with experimental screening (e.g., varying bases in nucleophilic substitutions) .
Methodological Notes
- Synthetic Optimization : For reproducibility, document reaction parameters (e.g., equivalents of reagents, inert gas purging) and use internal standards in NMR .
- Data Validation : Cross-reference experimental results with databases like PubChem or NIST Chemistry WebBook for physical properties (e.g., refractive index, boiling point) .
- Safety Compliance : Follow GHS protocols for waste disposal (S60/S61) and consult SDS for hazard mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
